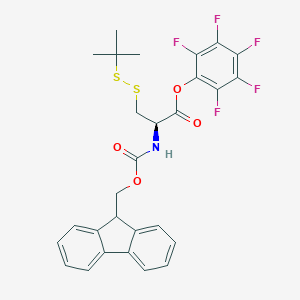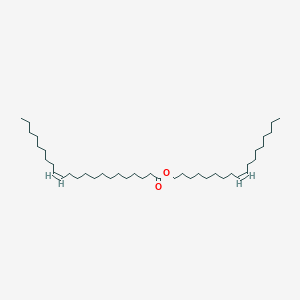
Oleyl erucate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleyl erucate is a natural wax ester that is widely used in cosmetics and personal care products. It is a non-toxic and biodegradable compound that has been found to have numerous applications in the field of scientific research.
Mécanisme D'action
The mechanism of action of oleyl erucate is not fully understood. However, it is believed that its antioxidant and anti-inflammatory properties are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, oleyl erucate has been found to enhance the penetration of other active compounds through the skin, which may contribute to its drug delivery properties.
Effets Biochimiques Et Physiologiques
Oleyl erucate has been found to have numerous biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, oleyl erucate has been found to enhance the penetration of other active compounds through the skin, which may contribute to its drug delivery properties. In vivo studies have shown that it can reduce inflammation and improve skin hydration.
Avantages Et Limitations Des Expériences En Laboratoire
Oleyl erucate has several advantages for use in lab experiments. It is non-toxic, biodegradable, and has low melting point, which makes it easy to handle and manipulate. Additionally, it is a good solvent for a wide range of compounds, which makes it an attractive option for use in drug delivery systems. However, oleyl erucate has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous systems. Additionally, its low viscosity may make it difficult to handle in some applications.
Orientations Futures
There are several future directions for the research and development of oleyl erucate. One area of interest is the use of oleyl erucate in the development of drug delivery systems. Its low toxicity and biodegradability make it an attractive option for use in this field. Additionally, further research is needed to fully understand the mechanism of action of oleyl erucate and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for oleyl erucate may lead to improved properties and increased applications.
Méthodes De Synthèse
Oleyl erucate can be synthesized through the esterification of oleyl alcohol and erucic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a clear, colorless liquid that has a low melting point and is soluble in most organic solvents.
Applications De Recherche Scientifique
Oleyl erucate has been found to have numerous applications in the field of scientific research. It is commonly used as a vehicle for the delivery of drugs and other active compounds. Its low toxicity and biodegradability make it an attractive option for use in drug delivery systems. Additionally, oleyl erucate has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
143485-69-2 |
|---|---|
Nom du produit |
Oleyl erucate |
Formule moléculaire |
C40H76O2 |
Poids moléculaire |
589 g/mol |
Nom IUPAC |
[(Z)-octadec-9-enyl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-39H2,1-2H3/b19-17-,20-18- |
Clé InChI |
SZAMSYKZCSDVBH-CLFAGFIQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Autres numéros CAS |
17673-56-2 |
Synonymes |
OLEYL ERUCATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
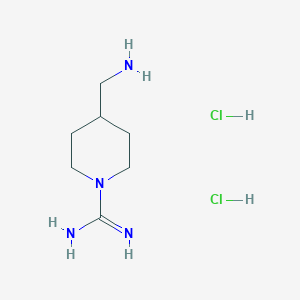


![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
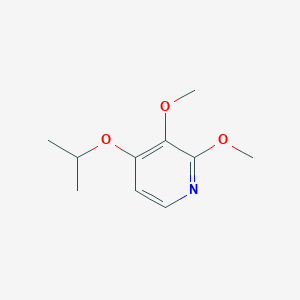
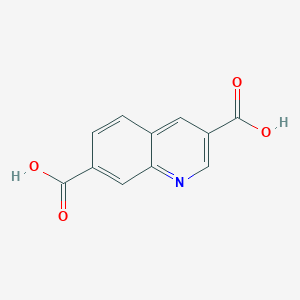
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
